

Methyl 3-Amino-2-Naphthoate: Physical Properties & Technical Guide

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Compound of Interest

Compound Name: *methyl 3-amino-2-naphthoate*

CAS No.: 21597-54-6

Cat. No.: B1601104

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Part 1: Executive Summary & Critical Identification[1]

Methyl 3-amino-2-naphthoate is a bifunctional naphthalene derivative serving as a critical intermediate in the synthesis of solvatochromic fluorophores (e.g., benzo[b]acridones) and kinase inhibitors. Its structure features a "push-pull" electronic system—an electron-donating amino group and an electron-withdrawing ester group—imbuing it with significant photophysical properties utilized in environmental sensing and biological imaging.[1]

CRITICAL ALERT: CAS Registry Verification

A common error in chemical databases associates this compound with CAS 2298-07-9.[1] This is incorrect.

- Correct CAS: 21597-54-6 (**Methyl 3-amino-2-naphthoate**)[2][3][4][5][6]
- Incorrect CAS: 2298-07-9 (Refers to 1-Amino-4-bromonaphthalene)

Researchers must verify the CAS number on Certificates of Analysis (CoA) to prevent catastrophic synthesis failures or safety hazards.[7]

Molecular Identification Table

Property	Specification
IUPAC Name	Methyl 3-aminonaphthalene-2-carboxylate
Common Name	Methyl 3-amino-2-naphthoate
CAS Number	21597-54-6
Molecular Formula	C ₁₂ H ₁₁ NO ₂
Molecular Weight	201.22 g/mol
SMILES	<chem>COC(=O)C1=C(N)C=C2C=CC=CC2=C1</chem>
InChI Key	WHMQTPBEFHEYJI-UHFFFAOYSA-N
Appearance	Yellow crystalline solid or powder

Part 2: Thermodynamic & Bulk Physical Properties

The physical behavior of **methyl 3-amino-2-naphthoate** is governed by the intramolecular hydrogen bonding between the amine hydrogen and the carbonyl oxygen, which stabilizes the planar conformation and influences its solubility and melting point.

Bulk Properties Data

Property	Value / Range	Condition / Method
Melting Point	104 – 105 °C	Standard capillary method [1] [2]
Boiling Point	~360 – 380 °C	Predicted (decomposition likely prior)
Density	1.25 ± 0.1 g/cm ³	Predicted
pKa (Conjugate Acid)	~2.5 – 3.0	Estimated (Amino group deprotonation)
LogP	2.90	Hydrophobicity index (Lipophilic)

Solubility Profile

- High Solubility: Dichloromethane (DCM), Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Toluene, Ethyl Acetate.[7]
- Moderate Solubility: Methanol, Ethanol (Heating often required for high concentrations).[7]
- Low/Insoluble: Water (Hydrophobic nature dominates).[7]

Part 3: Photophysical Properties & Solvatochromism[9]

This section details the compound's utility as a fluorogenic scaffold. The ortho-amino ester motif creates an Intramolecular Charge Transfer (ICT) system. Upon excitation, electron density shifts from the amine (donor) to the ester (acceptor), resulting in solvatochromic fluorescence.[7]

Spectral Characteristics

Parameter	Value (Typical)	Notes
Absorption Max ()	370 – 390 nm	Solvent dependent (Blue/UV region)
Emission Max ()	430 – 500 nm	Exhibits positive solvatochromism (Red shift in polar solvents)
Stokes Shift	~3000 – 5000 cm ⁻¹	Large shift due to excited-state relaxation
Quantum Yield ()	0.1 – 0.4	Higher in non-polar solvents; quenched in protic solvents due to H-bonding

Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)

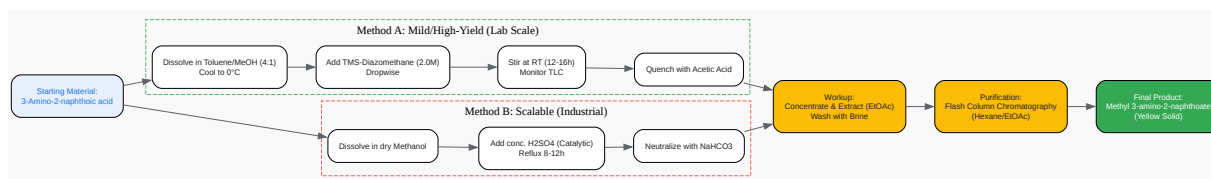
While the acid form (3-amino-2-naphthoic acid) is a classic ESIPT system, the methyl ester retains the potential for Intramolecular Hydrogen Bonding (IMHB) but lacks the carboxylic proton for full transfer. Instead, it operates primarily via ICT.

- Non-Polar Solvents (e.g., Toluene): Strong IMHB stabilizes the planar form; emission is structured and blue-shifted.
- Polar Protic Solvents (e.g., Methanol): Solvent molecules compete for H-bonding, disrupting the IMHB and stabilizing the twisted intramolecular charge transfer (TICT) state, often leading to red-shifted, broader emission or quenching.

Part 4: Synthesis & Purification Methodologies[1]

Below is a high-fidelity workflow for synthesizing **methyl 3-amino-2-naphthoate** from its parent acid. Two pathways are presented: the mild, high-yield TMS-diazomethane route (preferred for small-scale/high-purity needs) and the classic Fischer esterification (scalable).

Experimental Workflow Diagram



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Caption: Dual-pathway synthesis workflow comparing mild laboratory methylation (Method A) and scalable acid-catalyzed esterification (Method B).

Detailed Protocol (Method A: TMS-Diazomethane)

Note: This method avoids harsh acidic conditions that might degrade sensitive substrates.

- Preparation: In a flame-dried flask, dissolve 3-amino-2-naphthoic acid (1.0 eq) in a mixture of anhydrous Toluene and Methanol (4:1 ratio).
- Addition: Cool the solution to 0 °C. Slowly add (trimethylsilyl)diazomethane (TMSCHN₂, 2.0 M in hexanes, 1.2 – 1.5 eq) dropwise. Caution: Evolution of nitrogen gas.
- Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor conversion by TLC (silica gel, 20% EtOAc in Hexanes). The product will be less polar than the starting acid.
- Quench: Add dilute acetic acid dropwise until gas evolution ceases to destroy excess diazomethane.
- Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate, wash with saturated NaHCO₃ (to remove acetic acid) and brine.

- Purification: Purify via flash column chromatography (SiO₂) using a gradient of Hexanes/Ethyl Acetate (9:1 to 4:1).
- Yield: Typical yields range from 85% to 95%.^[1]

Part 5: Analytical Characterization Protocols

To validate the identity and purity of the synthesized compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

- δ 8.51 (s, 1H): Aromatic proton at C1 (deshielded by the adjacent ester carbonyl).^[7]
- δ 7.72 (d, J = 8.0 Hz, 1H): Aromatic proton (C5 or C8).^[7]
- δ 7.54 (d, J = 8.0 Hz, 1H): Aromatic proton (C5 or C8).^[7]
- δ 7.43 (t, 1H) & 7.21 (t, 1H): Aromatic protons (C6, C7).^[7]
- δ 7.00 (s, 1H): Aromatic proton at C4 (ortho to the amino group).^[7]
- δ 5.50 (br s, 2H): Amino protons (-NH₂), exchangeable with D₂O.^[7]
- δ 3.98 (s, 3H): Methyl ester singlet (-OCH₃).^[7]

Infrared Spectroscopy (FT-IR)

- 3480 & 3360 cm⁻¹: N-H stretching (Primary amine doublet).^[7]
- 1680 – 1695 cm⁻¹: C=O stretching (Conjugated ester).^[7]
- 1620 cm⁻¹: N-H bending / C=C aromatic stretching.

Part 6: Handling & Safety (GHS)^[7]

Signal Word:WARNING

Hazard Class	H-Code	Statement
Acute Toxicity (Oral)	H302	Harmful if swallowed.[1]
Skin Corrosion/Irritation	H315	Causes skin irritation.[1]
Serious Eye Damage	H319	Causes serious eye irritation. [1]
STOT - Single Exposure	H335	May cause respiratory irritation.[1]

Storage Protocol:

- Store in a cool, dry place (2–8 °C recommended for long-term).
- Protect from light (yellowing indicates photo-oxidation).[7]
- Keep under inert atmosphere (Argon/Nitrogen) to prevent amine oxidation.[7]

References

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[7]
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- ChemicalBook.3-Amino-2-naphthoic acid Properties and Synthesis. (Provides foundational data on the parent scaffold).[8]
- PubChem.Compound Summary: Methyl 3-aminonaphthalene-2-carboxylate.[1]

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